N-nitrosocytisine
CAS No.: 19634-60-7
Cat. No.: VC0043220
Molecular Formula: C₁₁H₁₃N₃O₂
Molecular Weight: 219.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19634-60-7 |
---|---|
Molecular Formula | C₁₁H₁₃N₃O₂ |
Molecular Weight | 219.24 |
IUPAC Name | (1R,9R)-11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Standard InChI | InChI=1S/C11H13N3O2/c15-11-3-1-2-10-9-4-8(6-14(10)11)5-13(7-9)12-16/h1-3,8-9H,4-7H2/t8-,9+/m0/s1 |
SMILES | C1C2CN(CC1C3=CC=CC(=O)N3C2)N=O |
Introduction
Chemical Identity and Nomenclature
N-nitrosocytisine is identified by the molecular formula C11H13N3O2 with a molecular weight of 219.24 g/mol . The compound is registered with CAS number 19634-60-7 . Several systematic names are used to identify this compound in scientific literature:
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(1R,9R)-11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
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(1R,5R)-3-nitroso-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a] diazocin-8-one
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1,5-Methano-8H-pyrido[1,2-a] diazocin-8-one, 1,2,3,4,5,6-hexahydro-3-nitroso-, (1R,5R)-
The compound was first entered into the PubChem database on August 9, 2005, with the most recent modification recorded on April 5, 2025 .
Structural Characteristics
Molecular Structure
N-nitrosocytisine features a complex tricyclic structure with a nitroso group (-N=O) attached to a nitrogen atom within the ring system. The compound's structure can be represented by the following identifiers:
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InChI: InChI=1S/C11H13N3O2/c15-11-3-1-2-10-9-4-8(6-14(10)11)5-13(7-9)12-16/h1-3,8-9H,4-7H2/t8-,9+/m0/s1
The molecule contains specific stereochemistry with R configurations at critical carbon centers, resulting in a defined three-dimensional arrangement that is important for its biochemical interactions.
Stereochemistry
The stereochemical configuration plays a significant role in the biological activity of N-nitrosocytisine. The compound possesses specific stereogenic centers with the R configuration, as indicated in its systematic name (1R,9R)-11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one . This stereochemistry likely influences its binding properties to relevant receptors.
Analytical Data
Mass Spectrometry Characteristics
Mass spectrometry provides valuable data for the identification and characterization of N-nitrosocytisine. The predicted collision cross section (CCS) values for various adducts are presented in the following table:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 220.10805 | 146.1 |
[M+Na]+ | 242.08999 | 158.9 |
[M+NH4]+ | 237.13459 | 154.9 |
[M+K]+ | 258.06393 | 151.9 |
[M-H]- | 218.09349 | 147.8 |
[M+Na-2H]- | 240.07544 | 150.1 |
[M]+ | 219.10022 | 148.2 |
[M]- | 219.10132 | 148.2 |
Table 1: Predicted Collision Cross Section values for N-nitrosocytisine adducts
These CCS values are important for analytical identification and quantification of the compound in complex matrices using ion mobility mass spectrometry techniques.
Isotopically Labeled Variants
Isotopically labeled variants of N-nitrosocytisine have been developed for analytical applications, particularly in pharmaceutical testing. One such variant is N-Nitrosocytisine-d4/d5, which incorporates deuterium atoms into the molecular structure.
N-Nitrosocytisine-d4/d5 Properties
The deuterated variant has the following characteristics:
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Molecular formula: C11D4H9N3O2
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Molecular weight: 223.264 g/mol
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SMILES: [2H]C1([2H])[C@H]2CC@HC([2H])([2H])N1N=O
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IUPAC name: (1S,9S)-10,10,12,12-tetradeuterio-11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Pharmacological Properties
N-nitrosocytisine is derived from cytisine, a compound known for its activity at neuronal nicotinic acetylcholine receptors. The addition of the nitroso group modifies the pharmacological profile of the parent compound.
Pharmacological Activities
N-substituted cytisines, including N-nitrosocytisine, have been found to possess several pharmacological activities:
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Analgesic properties
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Antihypertensive effects
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Inotropic activities (influencing the force of muscle contractions, particularly cardiac muscle)
These activities suggest potential therapeutic applications, although detailed studies focusing specifically on N-nitrosocytisine's pharmacological profile appear limited in the current literature.
Research and Applications
Current Research
Research on N-nitrosocytisine appears to be predominantly in the pharmaceutical and chemical domains. The compound is available from chemical suppliers for research purposes, with various quantities offered for industrial and scientific research .
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